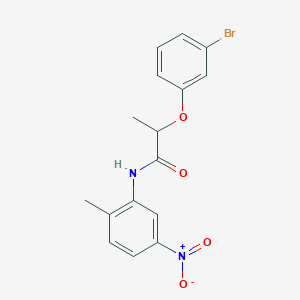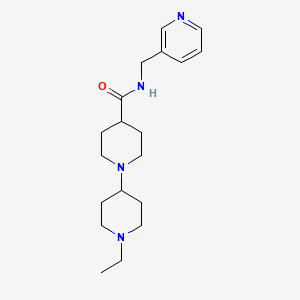
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide, also known as BPN, is a chemical compound that has been widely studied for its potential applications in scientific research. BPN is a synthetic compound that belongs to the class of amides, which are organic compounds containing a carbonyl group (C=O) linked to an amino group (-NH2). BPN has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in various biological processes. For example, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic AMP (cAMP) levels in cells. By inhibiting PDE4, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide can increase cAMP levels and affect various cellular processes that are regulated by cAMP.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. For example, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which can affect mood and behavior. 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has also been found to inhibit the growth of certain cancer cells by targeting specific enzymes involved in tumor growth. Additionally, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to have anti-inflammatory effects by inhibiting the production of certain cytokines that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide in lab experiments is its specificity for certain enzymes and biological pathways. 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to selectively inhibit certain enzymes, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. Additionally, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to have low toxicity in vitro, which makes it a relatively safe compound to use in lab experiments. However, one of the limitations of using 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide. One area of research is the development of new drugs based on the structure of 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide. 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been used as a lead compound for developing new drugs that target specific biological pathways, and there is potential for the development of new drugs that are more effective and have fewer side effects than current treatments. Another area of research is the investigation of the role of 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide in various biological processes. 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to have a range of biochemical and physiological effects, and further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide can be synthesized using a variety of methods, but one of the most commonly used methods involves the reaction of 2-(3-bromophenoxy)propanoic acid with 2-methyl-5-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide.
Aplicaciones Científicas De Investigación
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been widely used in scientific research as a tool for investigating various biological processes. It has been found to have potential applications in the fields of neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been used to study the role of certain proteins in synaptic transmission and the development of neural circuits. In cancer research, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been found to inhibit the growth of certain cancer cells by targeting specific enzymes involved in tumor growth. In drug discovery, 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been used as a lead compound for developing new drugs that target specific biological pathways.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-6-7-13(19(21)22)9-15(10)18-16(20)11(2)23-14-5-3-4-12(17)8-14/h3-9,11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSNHYPEGXEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5178798.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5178799.png)
![5-[(3-chlorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5178808.png)
![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5178816.png)
![methyl 6-tert-butyl-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5178819.png)
![methyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5178826.png)
![2,2,3-trimethyl-3-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5178835.png)

![2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)
![4-methoxy-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5178855.png)
![ethyl 3-[7-hydroxy-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5178860.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)

![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5178889.png)